![molecular formula C12H14FN3O2S2 B5587328 4-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5587328.png)
4-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis of sulfonamide derivatives, including compounds similar to 4-fluoro-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, often involves specific reactions that introduce the sulfonyl group to aromatic or heteroaromatic rings. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors showcases the structural manipulation and introduction of the sulfonamide group into the molecule, providing insights into the synthetic routes that could be applied to our compound of interest (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. Studies on related compounds, such as N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides, contribute to understanding the molecular configuration, electronic distribution, and potential interaction sites within the molecule, which are crucial for its biological activity (Mishra et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, influenced by the nature of the substituents and the core structure. The reactivity and interaction of these compounds with biological targets can be deduced from studies on similar molecules, indicating the potential for selective inhibition or activation of specific biochemical pathways (Toyokuni et al., 2005).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are critical for their practical application and formulation. Investigations into the crystal structures and physical characteristics of closely related compounds provide valuable information on how these properties might influence the compound's behavior in different environments and its suitability for various applications (Suchetan et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, define the compound's interaction with biological systems and its potential as a biochemical tool or therapeutic agent. Research on sulfonamide derivatives, such as the study by Akram et al. (2019), which includes DFT calculations and molecular docking, offers insights into the electronic structure and potential reactivity patterns of such compounds (Akram et al., 2019).
properties
IUPAC Name |
4-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2S2/c1-8(2)7-11-14-15-12(19-11)16-20(17,18)10-5-3-9(13)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBOSACHXLYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
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